4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
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Overview
Description
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylpyrimidine core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Oxymethylation: The attachment of an oxymethyl group to the bromopyrimidine.
Piperidinylation: The coupling of the oxymethylated bromopyrimidine with a piperidine derivative.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .
Scientific Research Applications
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can bind to nucleophilic sites in biological molecules, potentially inhibiting enzymes or interfering with DNA replication. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
- **4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine
- **4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole
Uniqueness
What sets 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine apart is its unique combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of both bromopyrimidine and piperidine moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c1-11-12(2)20-10-21-15(11)22-5-3-4-13(8-22)9-23-16-18-6-14(17)7-19-16/h6-7,10,13H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBIYHVFYKDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC(C2)COC3=NC=C(C=N3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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